molecular formula C10H11BrO3S2 B1528733 4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde CAS No. 1340309-17-2

4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde

Cat. No. B1528733
M. Wt: 323.2 g/mol
InChI Key: JZCHBQPIUYKMBZ-UHFFFAOYSA-N
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Description

“4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde” is a chemical compound with the CAS Number: 1340309-17-2 . It has a molecular weight of 323.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-2-{[2-(methylsulfonyl)ethyl]sulfanyl}benzaldehyde . The InChI code is 1S/C10H11BrO3S2/c1-16(13,14)5-4-15-10-6-9(11)3-2-8(10)7-12/h2-3,6-7H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.23 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Reactivity

  • Friedel–Crafts-Type Alkylation : Bromodifluoro(phenylsulfanyl)methane undergoes Friedel–Crafts-type alkylation, yielding thioesters and benzophenones, which are crucial for synthesizing naturally occurring xanthone derivatives (Kuhakarn et al., 2011).
  • Multi-Coupling Reagent : The compound 3-Bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles, serving as a versatile multi-coupling reagent for synthesizing highly functionalized sulfones (Auvray, Knochel, & Normant, 1985).
  • Brønsted Acid Ionic Liquid Catalysis : A sulfone-containing Brønsted acid ionic liquid catalyzes the synthesis of densely substituted chroman derivatives through three-component reactions of aromatic aldehydes, demonstrating the utility in green chemistry applications (Taheri et al., 2016).

Potential Applications

  • Enzymatic System Substrates : Analogs of 2-(methylthio)ethanesulfonate were synthesized and investigated as substrates for methyl-coenzyme M reductase, highlighting their potential in understanding and manipulating methanogenesis processes (Gunsalus, Romesser, & Wolfe, 1978).
  • Gas Phase Studies of Sulfenic Acids : The thermolysis of methyl methanethiosulfinate and its derivatives has been studied for insights into the electronic structure and thermal stability of sulfenic acids, contributing to fundamental chemical knowledge (Lacombe et al., 1996).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-2-(2-methylsulfonylethylsulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3S2/c1-16(13,14)5-4-15-10-6-9(11)3-2-8(10)7-12/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCHBQPIUYKMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCSC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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